

# CRAMP-18 Expression Regulation in Mouse Inflammatory Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CRAMP-18 (mouse) |           |
| Cat. No.:            | B3028654         | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, is a crucial effector molecule of the innate immune system.[1][2] Encoded by the Camp gene, CRAMP is a small, cationic peptide initially identified in myeloid lineage cells, including precursors and neutrophils.[3] It is expressed by a variety of cells, including neutrophils, macrophages, epithelial cells, and keratinocytes.[1][4] Beyond its direct antimicrobial activity against a broad spectrum of pathogens, CRAMP exhibits significant immunomodulatory functions, influencing inflammation, wound healing, and angiogenesis.[1][5]

The expression of CRAMP is tightly regulated and highly responsive to inflammatory stimuli. Its role is often context-dependent, sometimes promoting inflammation and at other times contributing to its resolution and tissue repair.[6] This dual functionality makes CRAMP and its regulatory pathways a subject of intense research, particularly for understanding disease pathogenesis and identifying novel therapeutic targets.

This technical guide provides an in-depth overview of the signaling pathways that govern CRAMP expression, summarizes quantitative data on its regulation in various mouse models of inflammation, and details key experimental protocols for its study.

## **Signaling Pathways Regulating CRAMP Expression**



The regulation of the Camp gene is complex, involving multiple signaling pathways that are often initiated by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.

## Toll-Like Receptor (TLR) and TNF-α Signaling

Infection with pathogens like Mycobacterium avium triggers a rapid and significant upregulation of Camp mRNA in bone marrow-derived macrophages (BMMs). This induction is critically dependent on Toll-Like Receptor 2 (TLR2) and the subsequent production of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[7] Macrophages deficient in either TLR2 or TNF- $\alpha$  show impaired Camp expression upon infection, indicating a sequential signaling cascade where TLR2 activation leads to TNF- $\alpha$  production, which in turn drives CRAMP expression.[7]





Click to download full resolution via product page

TLR2- and TNF-dependent CRAMP induction pathway in macrophages.

## **NF-kB Signaling in Chondrocytes**

In the context of osteoarthritis, a disease with a significant inflammatory component, the proinflammatory cytokine Interleukin-1 beta (IL-1β) is a potent inducer of CRAMP in mouse primary chondrocytes. This upregulation is mediated through the canonical Nuclear Factorkappa B (NF-κB) signaling pathway.[8] Inhibition of the NF-κB pathway effectively blocks the IL-



1β-induced expression of Camp, highlighting this axis as a key regulatory mechanism in cartilage inflammation.[8]



Click to download full resolution via product page

IL-1β induces CRAMP expression via NF-κB in chondrocytes.

## **CRAMP Receptor Signaling**

While not directly regulating expression, CRAMP's biological effects are mediated through cell surface receptors, which can initiate feedback loops. The primary receptor for CRAMP is



Formyl Peptide Receptor 2 (Fpr2), a G-protein coupled receptor that mediates chemotaxis of neutrophils, monocytes, and dendritic cells.[1] CRAMP can also signal through the P2X7 receptor (P2X7R), an ATP-gated ion channel, to activate the NLRP3 inflammasome, leading to the maturation of IL-1β and IL-18.[9][10] This suggests a potential for CRAMP to amplify inflammatory responses that could, in turn, further stimulate its own production.



Click to download full resolution via product page

Key cell surface receptors and downstream effects of CRAMP.

## **CRAMP Expression in Mouse Inflammatory Models**

CRAMP expression is markedly altered in various preclinical models of inflammatory diseases. The following tables summarize quantitative findings from the literature.

## **Infection and Sepsis Models**



| Inflammatory<br>Model               | Stimulus /<br>Pathogen       | Cell / Tissue                                    | Fold Change <i>l</i> Observation                                                          | Reference |
|-------------------------------------|------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| In vitro<br>Macrophage<br>Infection | Mycobacterium<br>avium       | Bone Marrow-<br>Derived<br>Macrophages<br>(BMMs) | ~60-fold increase<br>in Camp mRNA<br>at 24h post-<br>infection.                           | [7]       |
| In vitro<br>Macrophage<br>Infection | Escherichia coli             | Bone Marrow-<br>Derived<br>Macrophages<br>(BMMs) | Significant increase in CRAMP expression.                                                 | [2]       |
| In vivo<br>Pulmonary<br>Infection   | Acinetobacter<br>baumannii   | Lung                                             | CRAMP-deficient mice show increased bacterial loads and decreased neutrophil recruitment. | [11]      |
| In vivo Sepsis                      | Lipopolysacchari<br>de (LPS) | Brain                                            | Time-dependent increase in Camp mRNA expression.                                          | [12]      |

**Psoriasis Models** 

| Inflammatory<br>Model      | Induction<br>Method       | Cell / Tissue | Fold Change <i>l</i> Observation                | Reference    |
|----------------------------|---------------------------|---------------|-------------------------------------------------|--------------|
| Psoriasiform<br>Dermatitis | Imiquimod (IMQ)           | Skin, Plasma  | Increased protein and mRNA expression of CRAMP. | [13][14][15] |
| Psoriasiform<br>Dermatitis | Interleukin-23<br>(IL-23) | Skin          | Increased protein and mRNA expression of CRAMP. | [13]         |



Inflammatory Bowel Disease (IBD) / Colitis Models

| Inflammatory<br>Model       | Induction<br>Method             | Cell / Tissue | Fold Change <i>l</i> Observation                                                             | Reference |
|-----------------------------|---------------------------------|---------------|----------------------------------------------------------------------------------------------|-----------|
| Acute Colitis               | Dextran Sulfate<br>Sodium (DSS) | Colon         | CRAMP-deficient mice are highly sensitive to DSS, showing severe colitis and 100% mortality. | [16]      |
| Ulcerative Colitis<br>Model | Oxazolone                       | Colon         | Significant increase in CRAMP and Fpr2 mRNA/protein. Exogenous CRAMP ameliorates colitis.    | [6]       |

## **Arthritis Models**



| Inflammatory<br>Model            | Induction<br>Method                            | Cell / Tissue           | Fold Change <i>l</i><br>Observation                                                                          | Reference |
|----------------------------------|------------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------|-----------|
| Osteoarthritis<br>(OA)           | Destabilization of<br>Medial Meniscus<br>(DMM) | Cartilage,<br>Synovium  | Elevated CRAMP detected in cartilage and synovium. CRAMP-deficient mice show worsened cartilage degradation. | [8][17]   |
| Osteoarthritis<br>(OA)           | Monosodium<br>Iodoacetate<br>(MIA)             | Cartilage               | CRAMP-deficient mice show significantly worsened cartilage degradation.                                      | [17]      |
| In vitro<br>Chondrocyte<br>Model | IL-1β (10 ng/mL)                               | Primary<br>Chondrocytes | ~18-fold increase<br>in Camp mRNA<br>at 24h.                                                                 | [8]       |

# **Airway Inflammation Models**



| Inflammatory<br>Model              | Induction<br>Method | Cell / Tissue | Fold Change <i>l</i> Observation                                                                | Reference |
|------------------------------------|---------------------|---------------|-------------------------------------------------------------------------------------------------|-----------|
| Allergic Airway<br>Inflammation    | Ovalbumin<br>(OVA)  | Lung, BALF    | Exogenous CRAMP exacerbates inflammation, increasing inflammatory cells and Th2 cytokines.      | [6]       |
| Neonatal<br>Influenza<br>Infection | Influenza A Virus   | Lung          | C57BL/6 neonatal mice significantly increase CRAMP production over the first week of infection. | [18]      |

# **Key Experimental Protocols**

Reproducible and standardized protocols are essential for studying CRAMP regulation. Below are methodologies for key experiments.

## **General Experimental Workflow**

The study of CRAMP in inflammatory models typically follows a standard workflow from model induction to molecular analysis.





Click to download full resolution via product page

A generalized workflow for studying CRAMP expression.

# **Generation of Bone Marrow-Derived Macrophages** (BMDMs)

BMDMs are a fundamental in vitro system for studying macrophage biology and CRAMP regulation.[19][20][21]

Materials:



- 8-10 week old mice (e.g., C57BL/6)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin/Streptomycin (P/S)
- Recombinant murine Macrophage Colony-Stimulating Factor (M-CSF) or L929-cell conditioned medium (LCCM) as a source of M-CSF.[20][22]
- 70 μm cell strainer
- Non-tissue culture treated petri dishes

#### Protocol:

- Euthanize mice according to approved institutional protocols.
- Sterilize the hind legs with 70% ethanol. Isolate the femur and tibia bones.
- Cut the ends of the bones and flush the marrow out using a syringe filled with RPMI-1640.
   [22]
- Create a single-cell suspension by gently pipetting the marrow clumps up and down.
- Pass the cell suspension through a 70 μm cell strainer to remove debris.
- Centrifuge the cells (e.g., 400 x g for 5 minutes), discard the supernatant, and resuspend the pellet in BMDM differentiation medium.
- Differentiation Medium: RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF (or 30% LCCM).[20][22]
- Plate the cells in non-tissue culture treated petri dishes and incubate at 37°C in a 5% CO<sub>2</sub> atmosphere.[20]
- On day 3 or 4, add fresh differentiation medium to the plates.



By day 7, the cells will have differentiated into a confluent monolayer of macrophages. They
can be harvested using Accutase or gentle scraping for further experiments.[22]

## **Luciferase Reporter Assay for Camp Promoter Activity**

This assay is used to identify regulatory elements and transcription factors that control Camp gene expression.

Principle: A plasmid is constructed where the firefly luciferase reporter gene is placed under the control of the mouse Camp gene promoter. This construct is transfected into a suitable cell line (e.g., J774A.1 macrophages or HEK293 cells). When the cells are treated with a stimulus that activates the Camp promoter, the luciferase gene is transcribed and translated. The resulting enzyme activity, which produces light in the presence of its substrate (luciferin), is measured and is directly proportional to the promoter's activity.[24][25]

#### Protocol:

- Construct Generation: Clone the promoter region of the mouse Camp gene upstream of the firefly luciferase gene in a reporter vector (e.g., pGL4 series).
- Transfection: Seed cells (e.g., HEK293) in a multi-well plate. Co-transfect the Campluciferase reporter plasmid along with a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.
- Stimulation: After 24-48 hours, replace the medium and treat the cells with the inflammatory stimuli of interest (e.g., LPS, IL-1β, TNF-α) for a specified duration (e.g., 6-24 hours).
- Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
- Luminescence Measurement: Use a dual-luciferase reporter assay system. Measure the firefly luciferase activity first, then add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase signal.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the unstimulated control.[12]

## Conclusion



The regulation of CRAMP-18 in mice is a multifaceted process, deeply integrated with core inflammatory signaling pathways. Its expression is highly dynamic and exquisitely sensitive to the specific inflammatory context, varying significantly between different disease models and cell types. In conditions like bacterial infections and certain forms of colitis, CRAMP plays a protective role.[6][7] Conversely, in osteoarthritis and allergic airway inflammation, it can be pathogenic, exacerbating tissue damage and the inflammatory response.[6][17]

This complex, often dichotomous, role underscores the importance of detailed mechanistic studies. The signaling pathways, quantitative data, and experimental protocols outlined in this guide provide a framework for researchers to further dissect the intricate functions of CRAMP. A comprehensive understanding of its regulation is paramount for the development of targeted therapeutic strategies that can selectively enhance its beneficial effects while mitigating its detrimental actions in inflammatory diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Critical Role of the Antimicrobial Peptide LL-37/CRAMP in Protection of Colon Microbiota Balance, Mucosal Homeostasis, Anti-Inflammatory Responses, and Resistance to Carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirement of CRAMP for mouse macrophages to eliminate phagocytosed E. coli through an autophagy pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of CRAMP, a cathelin-related antimicrobial peptide expressed in the embryonic and adult mouse PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cathelicidins Modulate TLR-Activation and Inflammation [frontiersin.org]
- 5. Camp cathelicidin antimicrobial peptide [Mus musculus (house mouse)] Gene NCBI [ncbi.nlm.nih.gov]
- 6. Exogenous murine antimicrobial peptide CRAMP significantly exacerbates Ovalbumininduced airway inflammation but ameliorates oxazolone-induced intestinal colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 7. Endogenous cathelicidin production limits inflammation and protective immunity to Mycobacterium avium in mice PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathelicidin-related Antimicrobial Peptide Contributes to Host Immune Responses Against Pulmonary Infection with Acinetobacter baumannii in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cathelicidin-Related Antimicrobial Peptide Negatively Regulates Bacterial Endotoxin-Induced Glial Activation [mdpi.com]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. The Antimicrobial Cathelicidin CRAMP Augments Platelet Activation during Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Cathelicidin-related antimicrobial peptide (CRAMP) is toxic during neonatal murine influenza virus infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A method for generation of bone marrow-derived macrophages from cryopreserved mouse bone marrow cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Method for Generation of Bone Marrow-Derived Macrophages from Cryopreserved Mouse Bone Marrow Cells | PLOS One [journals.plos.org]
- 21. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.2. Generation of primary bone marrow-derived macrophages (BMDMs) [bio-protocol.org]
- 23. research.ed.ac.uk [research.ed.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Luciferase Reporter Assay System for Deciphering GPCR Pathways PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [CRAMP-18 Expression Regulation in Mouse Inflammatory Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028654#cramp-18-expression-regulation-in-mouse-inflammatory-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com